molecular formula C7H10O2 B13943525 Methyl 3-methylcyclobutene-1-carboxylate

Methyl 3-methylcyclobutene-1-carboxylate

Cat. No.: B13943525
M. Wt: 126.15 g/mol
InChI Key: SGXVMULEQVCRML-UHFFFAOYSA-N
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Description

1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester is an organic compound with the molecular formula C7H10O2. It is a member of the ester family, which are compounds formed by the reaction of an acid and an alcohol with the elimination of water. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester can be synthesized through various methods. One common method involves the esterification of 1-cyclobutene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester is unique due to its specific ring structure and ester functional group, which confer distinct chemical and physical properties. Its reactivity and applications differ from those of other esters and cycloalkenes, making it valuable in specific research and industrial contexts .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 3-methylcyclobutene-1-carboxylate

InChI

InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h3,5H,4H2,1-2H3

InChI Key

SGXVMULEQVCRML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C1)C(=O)OC

Origin of Product

United States

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